molecular formula C35H39F3N8O2 B12403388 KRAS G12C inhibitor 37

KRAS G12C inhibitor 37

Cat. No.: B12403388
M. Wt: 660.7 g/mol
InChI Key: AHOBXXAGZPGARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 37 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant protein and inhibit its activity, thereby halting cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 37 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. The process typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free oxidation processes and chromatography-free purification methods to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 37 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the final this compound compound with a tetrahydropyridopyrimidine core, substituted piperazine, and other functional groups essential for its biological activity .

Scientific Research Applications

KRAS G12C inhibitor 37 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C inhibitor 37 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively halts cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

KRAS G12C inhibitor 37 is compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX849). While all these compounds target the same KRAS G12C mutation, this compound may offer unique advantages in terms of binding affinity, selectivity, and resistance profiles .

List of Similar Compounds

  • Sotorasib (AMG 510)
  • Adagrasib (MRTX849)
  • Glecirasib (JAB-21822)
  • FMC-376
  • RM-018 .

This compound represents a promising advancement in the targeted treatment of KRAS G12C-mutant cancers, with ongoing research aimed at optimizing its efficacy and overcoming resistance mechanisms.

Biological Activity

KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy, particularly for patients with KRAS G12C mutations, which are prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Among these inhibitors, KRAS G12C inhibitor 37 has emerged as a potent candidate. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates by irreversibly binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state. This mechanism prevents KRAS from interacting with downstream effectors that promote tumor growth and survival. The compound is designed to exploit a specific allosteric pocket created by the conformational changes in the protein when it is in its inactive state.

Key Features:

  • Irreversible Binding : Binds covalently to the mutant KRAS G12C.
  • Allosteric Modulation : Alters the conformation of KRAS to favor its inactive state.
  • Selective Targeting : Primarily affects KRAS G12C mutants while sparing wild-type KRAS.

Potency and Efficacy

The potency of this compound has been evaluated against other known inhibitors like sotorasib and adagrasib. In vitro studies demonstrated that this compound exhibited superior potency with an IC50 value significantly lower than its predecessors.

Comparative Potency Table:

CompoundIC50 (nM)
ARS-8535899
ARS-1620692
Sotorasib78
Adagrasib35
This compound 0.6

This data indicates that this compound can effectively deplete active KRAS at nanomolar concentrations, suggesting a strong potential for clinical efficacy.

Clinical Studies and Case Reports

Recent clinical trials have focused on the combination therapies involving KRAS G12C inhibitors. For instance, studies combining KRAS G12C inhibitors with EGFR inhibitors have shown promising results in patients with colorectal cancer. A notable trial reported an objective response rate (ORR) of 62.5% among patients who had not previously received any KRAS inhibition therapy.

Case Study Summary:

  • Patient Cohort : Advanced or metastatic CRC patients
  • Combination Therapy : Cetuximab + this compound
  • Results :
    • ORR: 62.5%
    • Median Progression-Free Survival (mPFS): 8.1 months
    • Common Treatment-Related Adverse Events (TRAEs): Rash, diarrhea

Resistance Mechanisms

Despite the efficacy of KRAS G12C inhibitors, resistance mechanisms have been observed. These include secondary mutations in the KRAS gene or activation of alternative signaling pathways. Ongoing research is aimed at understanding these mechanisms better and developing combination therapies to overcome resistance.

Properties

Molecular Formula

C35H39F3N8O2

Molecular Weight

660.7 g/mol

IUPAC Name

1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42)

InChI Key

AHOBXXAGZPGARY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F

Origin of Product

United States

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